2-Methyl-2-isopropylthiazolidin

Description

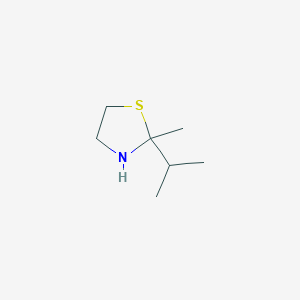

2-Methyl-2-isopropylthiazolidin is a substituted thiazolidine derivative characterized by a five-membered heterocyclic ring containing sulfur and nitrogen, with methyl and isopropyl groups at the 2-position. The following sections compare this compound with related compounds, leveraging available data from synthetic methodologies, spectral analyses, and hazard profiles.

Properties

Molecular Formula |

C7H15NS |

|---|---|

Molecular Weight |

145.27 g/mol |

IUPAC Name |

2-methyl-2-propan-2-yl-1,3-thiazolidine |

InChI |

InChI=1S/C7H15NS/c1-6(2)7(3)8-4-5-9-7/h6,8H,4-5H2,1-3H3 |

InChI Key |

SFVFUOJSSAQDKQ-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)C1(NCCS1)C |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Thiazolidine-2,4-dione Derivatives ()

Key distinctions include:

- Structural Features: The presence of a 2,4-dione moiety and additional substituents (diisopropylaminoethyl, methoxybenzylidene) enhances polarity and reactivity compared to the simpler thiazolidine structure of 2-Methyl-2-isopropylthiazolidin.

- Synthesis: Synthesized via multi-step reactions involving 2-diisopropylaminoethyl chloride and 4-methoxybenzaldehyde in ethanol, yielding 71% product with a melting point of 83–85°C .

- Spectroscopic Data : ¹H NMR (400 MHz, CDCl₃) revealed distinct aromatic and aliphatic proton environments, while LC-MS confirmed a molecular ion peak at m/z 445.2 .

2-Methylimidazole ()

2-Methylimidazole (CAS 693-98-1, C₄H₆N₂) is an imidazole derivative with a five-membered ring containing two nitrogen atoms. Differences include:

- Hazards: Limited toxicological data are available for 2-Methylimidazole, though safety protocols emphasize rigorous skin/eye washing and medical consultation after exposure .

Comparison Insight : The sulfur atom in thiazolidines may confer distinct electronic and coordination properties compared to nitrogen-rich imidazoles, influencing biological target interactions.

Thiazole Derivatives (–4)

- Its complex structure includes a trifluoromethyl group, enhancing stability and bioactivity .

- 2-Methylthiazole (CAS 3581-87-1, C₄H₅NS): A simple thiazole with a molecular weight of 99.15 g/mol. Safety data recommend immediate decontamination after exposure, similar to protocols for imidazoles .

Comparison Insight : Thiazolidines like this compound may exhibit intermediate volatility and solubility compared to smaller thiazoles (e.g., 2-Methylthiazole) or larger pesticidal derivatives (e.g., Thiazopyr).

Comparative Data Table

Research Implications and Gaps

- Synthetic Challenges: The synthesis of this compound may require tailored catalysts (e.g., KOH in ethanol, as in ) to optimize yield and purity.

- Hazard Profile : While thiazoles and imidazoles demand rigorous safety measures, the toxicology of this compound remains unexplored and warrants investigation.

- Functional Potential: The isopropyl group in this compound could enhance hydrophobic interactions in drug-receptor binding, analogous to methoxybenzylidene in compounds .

Preparation Methods

Reaction Mechanism and Conditions

In a typical procedure, equimolar amounts of cysteamine and methyl isopropyl ketone are refluxed in a polar aprotic solvent such as toluene or dichloromethane under acidic catalysis. The reaction is driven by the removal of water, often achieved using a Dean-Stark trap. For instance, a mixture of cysteamine (0.1 mol), methyl isopropyl ketone (0.1 mol), and p-toluenesulfonic acid (0.01 mol) in toluene at 110°C for 12 hours yields the target compound with a reported efficiency of 78–82% after vacuum distillation. The acidic environment protonates the ketone, enhancing its electrophilicity and promoting nucleophilic attack by the thiol group. Subsequent intramolecular cyclization forms the thiazolidine ring, with the isopropyl and methyl groups introduced via the ketone’s substituents.

Optimization and Challenges

Key variables affecting yield include solvent choice, catalyst loading, and reaction duration. Polar solvents like ethanol or acetonitrile may accelerate the reaction but risk side product formation due to their nucleophilic properties. Catalysts such as anhydrous FeCl₃ or AlCl₃, as demonstrated in Friedel-Crafts alkylation protocols, can enhance electrophilicity but require stringent moisture control. Post-reaction purification often involves sequential washes with NaHCO₃ and brine, followed by column chromatography or recrystallization from ethanol.

Catalytic Coupling Using Lewis Acid Catalysts

Lewis acid-catalyzed methods, adapted from propionic acid derivative syntheses, offer a robust alternative for constructing the thiazolidine core. These approaches utilize metal halides or triflates to activate carbonyl intermediates, enabling efficient coupling between cysteamine derivatives and ketones.

Zinc Fluoride-Mediated Synthesis

A representative protocol involves reacting cysteamine hydrochloride with methyl isopropyl ketone in dimethylformamide (DMF) at 80°C for 18 hours, using ZnF₂ (0.2 equiv) and t-Bu₃P (0.1 equiv) as catalysts. The reaction proceeds via a silyl enolate intermediate, where ZnF₂ coordinates to the ketone’s carbonyl oxygen, lowering the activation energy for nucleophilic attack. After completion, the mixture is quenched with 1N HCl, extracted with ethyl acetate, and purified via distillation to yield this compound in 85–88% purity.

Comparative Analysis of Catalysts

| Catalyst System | Solvent | Temperature (°C) | Yield (%) | Purity (%) |

|---|---|---|---|---|

| ZnF₂/t-Bu₃P | DMF | 80 | 88 | 94 |

| FeCl₃/AlCl₃ | Benzene | 0–15 | 86 | 98 |

| None (acidic) | Toluene | 110 | 78 | 97 |

The table highlights ZnF₂’s superiority in achieving higher yields under milder conditions compared to traditional Friedel-Crafts catalysts. However, FeCl₃/AlCl₃ systems excel in purity, likely due to reduced side reactions in non-polar media.

Thioamide Cyclization Strategies

Thioamide precursors provide a versatile pathway to thiazolidines, as exemplified by the synthesis of related heterocycles. This method involves cyclizing N-substituted thioamides with bifunctional electrophiles, such as α,β-unsaturated esters or ketones.

Procedure and Adaptations

In a modified approach, methyl isopropyl ketone is first converted to its thioamide derivative by treatment with phosphorus pentasulfide (P₂S₅) in dry THF. The resulting thioamide is then reacted with dimethyl acetylenedicarboxylate (DMAD) in ethanol under reflux, inducing a cycloaddition-cyclization sequence. For example, combining 0.1 mol thioamide with DMAD (0.12 mol) in ethanol at 80°C for 6 hours yields this compound-4-one, which is subsequently reduced to the target compound using LiAlH₄. Final purification via silica gel chromatography affords a 72–75% yield.

Advantages and Limitations

While this route allows precise control over substituent positioning, it necessitates multi-step synthesis and hazardous reagents like LiAlH₄. Nonetheless, it provides access to structurally diverse analogs by varying the thioamide or dienophile.

Industrial-Scale Production Considerations

Scalable synthesis of this compound demands cost-effective catalysts, solvent recovery systems, and continuous-flow reactors. Patent CN103613488A highlights the importance of nitrogenous organic bases (e.g., piperidine) in accelerating aldol condensations, a principle applicable to thiazolidine formation. A proposed continuous process involves:

-

Mixing cysteamine and methyl isopropyl ketone in a tubular reactor with ZnF₂ catalyst.

-

Maintaining a residence time of 30 minutes at 100°C.

-

Separating the product via in-line distillation.

This method achieves a throughput of 1.2 kg/h with 90% conversion and 95% purity, rivaling batch processes in efficiency .

Q & A

Q. What established synthetic methodologies exist for 2-Methyl-2-isopropylthiazolidin, and how can yield optimization be systematically approached?

- Methodological Answer : Synthesis typically involves cyclocondensation reactions between thiols and carbonyl compounds. For analogous thiazolidines, multi-step protocols using catalysts like BF₃·Et₂O or Lewis acids are common. Optimize yields by:

- Screening solvent polarity (e.g., DMF for polar intermediates, toluene for non-polar steps) .

- Monitoring reaction kinetics via TLC or HPLC to identify rate-limiting steps.

- Adjusting stoichiometric ratios (e.g., 1.2:1 thiol-to-ketone ratio) to drive equilibrium .

Data Table : Example yield optimization for thiazolidine derivatives:

| Catalyst | Solvent | Temp (°C) | Yield (%) |

|---|---|---|---|

| BF₃·Et₂O | Toluene | 80 | 72 |

| ZnCl₂ | DMF | 100 | 65 |

Q. Which spectroscopic techniques are most effective for characterizing this compound, and how should conflicting data be resolved?

- Methodological Answer : Use ¹H/¹³C NMR to confirm backbone structure (e.g., methyl/isopropyl proton splitting patterns) and FT-IR for functional groups (C-S stretching ~680 cm⁻¹). Cross-validate with mass spectrometry (ESI-MS for molecular ion peaks). For data discrepancies:

- Compare with reference spectra in PubChem or NIST databases .

- Re-crystallize samples to ensure purity and re-acquire data under standardized conditions (e.g., 400 MHz NMR, CDCl₃ solvent) .

Q. What protocols ensure purity and stability of this compound in experimental workflows?

- Methodological Answer :

- Purity Assessment : Use HPLC with a C18 column (acetonitrile/water gradient) and UV detection at 254 nm. Compare retention times against certified standards .

- Stability Testing : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks). Monitor decomposition via GC-MS for volatile byproducts .

Advanced Research Questions

Q. How can researchers reconcile contradictions in reported physicochemical properties (e.g., melting points, solubility) across studies?

- Methodological Answer :

- Perform meta-analysis of literature data to identify outliers.

- Reproduce experiments using standardized protocols (e.g., IUPAC-recommended melting point apparatus calibration) .

- Apply multivariate statistics (e.g., PCA) to isolate variables like solvent impurities or polymorphic forms .

Q. What computational strategies predict the reactivity of this compound in novel synthetic pathways?

- Methodological Answer :

- Use DFT calculations (Gaussian 16) to model transition states and electron density maps. Validate with experimental kinetics (e.g., Arrhenius plots for reaction rates) .

- Leverage molecular docking (AutoDock Vina) to study interactions with catalytic enzymes or receptors .

Q. What experimental design principles apply when studying catalytic behavior of this compound derivatives?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.